molecular formula C18H21N3O3 B7056913 4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid

4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B7056913
M. Wt: 327.4 g/mol
InChI Key: DNMWSFZSIKHGAA-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-butanedione, under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the quinoxaline ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Cyclohexane-1-carboxylic Acid: The final step involves coupling the dimethylquinoxaline derivative with cyclohexane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using

Properties

IUPAC Name

4-[(2,3-dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-10-11(2)20-16-9-13(5-8-15(16)19-10)17(22)21-14-6-3-12(4-7-14)18(23)24/h5,8-9,12,14H,3-4,6-7H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMWSFZSIKHGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3CCC(CC3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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